molecular formula C30H33NO8 B11205196 Ethyl 4-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Ethyl 4-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B11205196
M. Wt: 535.6 g/mol
InChI Key: VATZBYHTFNOQHD-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a tetrahydroisoquinoline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride and 2,3-dimethoxybenzoyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and tetrahydroisoquinoline moiety play crucial roles in its biological activity. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dimethoxybenzoate: Similar structure but lacks the tetrahydroisoquinoline moiety.

    Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the tetrahydroisoquinoline moiety.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

Ethyl 4-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its combination of multiple methoxy groups and the tetrahydroisoquinoline moiety, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H33NO8/c1-6-38-30(33)19-10-12-21(13-11-19)39-18-24-23-17-27(36-4)26(35-3)16-20(23)14-15-31(24)29(32)22-8-7-9-25(34-2)28(22)37-5/h7-13,16-17,24H,6,14-15,18H2,1-5H3

InChI Key

VATZBYHTFNOQHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC

Origin of Product

United States

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